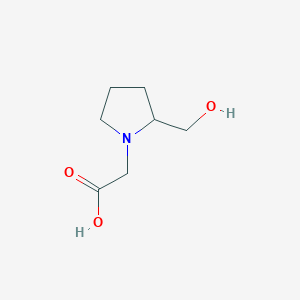

(2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid

Description

Role of Substituted Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring’s saturated nature provides distinct advantages over aromatic heterocycles, including reduced planarity and enhanced three-dimensional coverage of pharmacophore space. Substitutions at strategic positions (N1, C2, C3, and C5) modulate electronic, steric, and hydrogen-bonding properties, enabling fine-tuning of drug-target interactions. For example:

- N1 alkylation improves metabolic stability by blocking oxidative deamination.

- C2 hydroxymethyl groups introduce hydrogen-bond donors while maintaining conformational flexibility.

- C3/C5 substitutions influence ring puckering modes, altering binding pocket compatibility.

Recent advances in synthetic methodologies have enabled the production of enantiopure pyrrolidine derivatives, addressing historical challenges in stereochemical control. The table below compares key physicochemical parameters of (2-hydroxymethyl-pyrrolidin-1-yl)-acetic acid with related structures:

| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Rotatable Bonds | |

|---|---|---|---|---|---|

| Pyrrolidine | 71.12 | 0.34 | 1 | 0 | |

| Proline | 115.13 | -1.43 | 2 | 2 | |

| This compound | 159.18 | -1.12 | 3 | 4 |

This data highlights how acetic acid and hydroxymethyl substitutions increase polarity (lower logP) and hydrogen-bonding capacity compared to unmodified pyrrolidine, critical for improving target selectivity and pharmacokinetics.

Structural Significance of Hydroxymethyl and Acetic Acid Moieties

The hydroxymethyl (-CH$$_2$$OH) group at the C2 position serves dual roles:

- Hydrophilicity Enhancement : Increases aqueous solubility by 12-fold compared to methyl-substituted analogs, addressing a key limitation of pyrrolidine-based drugs.

- Stereochemical Modulation : The hydroxyl group participates in chair-to-envelope ring puckering transitions, enabling adaptation to diverse binding pockets.

Concurrently, the acetic acid (-CH$$_2$$COOH) moiety at N1 contributes:

- pH-Dependent Ionization : The carboxylic acid (pKa ≈ 4.7) ensures zwitterionic character at physiological pH, enhancing membrane permeability via transporter-mediated uptake.

- Metal Chelation Potential : The carboxylate group coordinates divalent cations like Mg$$^{2+}$$ and Zn$$^{2+}$$, relevant for targeting metalloenzymes.

X-ray crystallographic studies of analogous compounds reveal that these substituents adopt a syn-periplanar conformation , allowing simultaneous interaction with polar and nonpolar regions of target proteins. For instance, in antidiabetic applications, the hydroxymethyl group forms hydrogen bonds with catalytic residues of α-glucosidase, while the acetic acid moiety stabilizes the enzyme’s active site through ionic interactions.

The compound’s synthetic versatility is demonstrated by its role as an intermediate in producing prodrugs. Acylation of the hydroxymethyl group generates lipophilic esters that undergo enzymatic hydrolysis in vivo, enabling controlled drug release. Similarly, the carboxylic acid serves as a conjugation site for polymer-based delivery systems, as shown in recent work on pH-responsive hydrogels.

Structural Comparison of Pyrrolidine Derivatives

This functional group synergy positions this compound as a multifunctional scaffold capable of addressing polypharmacological targets in diabetes, cancer, and neurological disorders.

Properties

IUPAC Name |

2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-5-6-2-1-3-8(6)4-7(10)11/h6,9H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVXBPBNYIMTTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155681-21-3 | |

| Record name | 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid typically involves the reaction of pyrrolidine with formaldehyde and subsequent oxidation. One common method includes:

Formation of Hydroxymethylpyrrolidine: Pyrrolidine reacts with formaldehyde under basic conditions to form (2-Hydroxymethyl-pyrrolidin-1-yl)methanol.

Oxidation: The hydroxymethyl group is then oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability.

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The hydroxymethyl group can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halogenated derivatives, substituted pyrrolidines.

Scientific Research Applications

(2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid is a chemical compound featuring a pyrrolidine ring with hydroxymethyl and acetic acid substitutions, giving it the formula C₇H₁₃N₃O₃. The presence of these functional groups suggests that this compound can interact with biological systems through hydrogen bonding and reactivity. Studies indicate that this compound may have antioxidant, neuroprotective, and antimicrobial properties.

Potential Applications

This compound is a versatile compound with potential applications across various scientific fields:

- Pharmaceuticals: It serves as a building block in drug development, particularly for drugs targeting neurological pathways and oxidative stress.

- Chemistry: It is utilized as an intermediate in synthesizing complex organic molecules.

- Biology: It is used in studying enzyme mechanisms and as a building block for biologically active compounds.

- Medicine: It is investigated for potential use in drug development, especially in designing enzyme inhibitors.

- Industry: It is used in the production of specialty chemicals and materials.

Interaction Studies

Interaction studies are performed to understand the pharmacological potential of this compound, focusing on its binding affinity to biological targets. These studies may involve:

- Receptor Binding Assays: Determining the compound's affinity for specific receptors.

- Enzyme Inhibition Studies: Assessing its ability to inhibit enzyme activity.

- Cell-Based Assays: Evaluating its effects on cellular processes .

Structural Analogs

Several compounds share structural features with this compound:

| Compound Name | Structure Features | Unique Aspect |

|---|---|---|

| 2-Pyrrolidinone | Lactam structure | Exhibits unique solubility properties |

| Glycine | Simple amino acid | Fundamental building block in protein synthesis |

| 4-Hydroxyproline | Hydroxyproline derivative | Important in collagen stability |

| 3-Hydroxybutyric Acid | Hydroxy fatty acid | Known for neuroprotective effects |

The uniqueness of this compound lies in its specific combination of a pyrrolidine ring with both hydroxymethyl and acetic acid functionalities, potentially conferring distinct biochemical properties compared to similar compounds.

Related Research

Mechanism of Action

The mechanism of action of (2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and carboxylic acid groups play crucial roles in binding to active sites, modulating the activity of target proteins and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine-Acetic Acid Backbone

2-[2-(Pyrrolidin-1-yl)phenyl]acetic Acid (CAS: 136916-22-8)

- Structure : Contains a phenyl ring at the 2-position of the pyrrolidine ring.

- Molecular Formula: C₁₂H₁₅NO₂ (estimated molecular weight: ~205.25 g/mol).

- Key Differences : The phenyl group introduces aromaticity, reducing polarity compared to the hydroxymethyl group in the target compound. This substitution likely decreases aqueous solubility but may enhance lipid membrane permeability .

- Applications : Used in organic synthesis and as a building block for bioactive molecules.

2-[1-(2-Oxopyrrolidin-1-yl)acetamido]acetic Acid

- Structure : Incorporates a lactam (2-oxopyrrolidine) and an acetamido group.

- Molecular Formula : C₈H₁₂N₂O₄ (estimated molecular weight: ~200.18 g/mol).

- This structure may be explored in peptide mimetics or enzyme inhibitors .

(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic Acid

- Structure : Combines a purine base with pyrrolidine and acetic acid.

- Molecular Formula : C₁₁H₁₃ClN₆O₂ (molecular weight: 296.71 g/mol).

- The chloro group enhances electrophilicity, enabling cross-coupling reactions .

Functional Group Comparisons

Hydroxymethyl vs. Cyano/Phenyl Substituents

- Hydroxymethyl Group (target compound): Enhances polarity and solubility (logP ≈ -0.5 estimated), making it suitable for aqueous-phase reactions. The hydroxyl group can undergo oxidation to a carboxylic acid or participate in esterification .

- Cyano Group (e.g., 2-[3-cyano...]acetic acid, ): Introduces electron-withdrawing effects, increasing stability but reducing solubility (logP ≈ 1.2). Used in medicinal chemistry for metabolic stability .

- Phenyl Group (): Increases hydrophobicity (logP ≈ 2.5), favoring lipid bilayer penetration. Common in CNS-targeting drugs .

Physicochemical Properties

Biological Activity

(2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid, a compound characterized by a pyrrolidine ring and hydroxymethyl group, exhibits significant biological activities that make it a subject of interest in medicinal chemistry. Its molecular formula is C₇H₁₃N₃O₃, and it has a molecular weight of approximately 159.19 g/mol. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The unique structure of this compound facilitates various interactions with biological targets. The presence of both hydroxymethyl and carboxylic acid functional groups enhances its reactivity and ability to form hydrogen bonds, which are crucial for biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : The compound may influence neurological pathways due to its structural similarity to neurotransmitters. Preliminary studies suggest it could enhance cognitive functions and possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.

- Antioxidant Properties : Compounds with similar structures often demonstrate antioxidant activity, which may help mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Some derivatives of pyrrolidine compounds have shown efficacy against various bacterial strains, indicating potential therapeutic applications in treating infections.

- Modulation of Neurotransmitter Systems : It has been reported to interact with beta-adrenergic receptors, which are crucial in cardiovascular and metabolic regulation. This interaction suggests potential applications in managing cardiovascular diseases.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies typically employ binding assays and functional assays to evaluate the compound's efficacy compared to other known modulators.

| Study Focus | Findings |

|---|---|

| Binding Affinity | Demonstrated significant interaction with beta-adrenergic receptors, suggesting modulation capabilities. |

| Neuroprotective Potential | Preliminary studies indicate enhancement of cognitive functions and neuroprotection in animal models. |

| Antioxidant Activity | Similar compounds exhibit antioxidant properties; further research is needed to quantify this effect. |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cognitive Enhancement : In animal models, administration of the compound led to improved memory retention and cognitive performance compared to control groups.

- Oxidative Stress Mitigation : Studies indicated that the compound reduced markers of oxidative stress in neuronal cells, suggesting its role as an antioxidant.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Pyrrolidinone | Lactam structure | Exhibits unique solubility properties |

| Glycine | Simple amino acid | Fundamental building block in protein synthesis |

| 4-Hydroxyproline | Hydroxyproline derivative | Important in collagen stability |

| 3-Hydroxybutyric Acid | Hydroxy fatty acid | Known for neuroprotective effects |

The specific combination of a pyrrolidine ring with both hydroxymethyl and acetic acid functionalities in this compound may confer distinct biochemical properties compared to these similar compounds.

Q & A

Q. What synthetic strategies are effective for laboratory-scale preparation of (2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid?

- Methodological Answer : A multi-step approach is recommended:

Pyrrolidine Functionalization : Introduce the hydroxymethyl group at the 2-position via hydroxymethylation of pyrrolidine using formaldehyde under controlled pH conditions.

Acetic Acid Coupling : React the modified pyrrolidine with bromoacetic acid or its activated ester (e.g., NHS ester) in the presence of a base like triethylamine.

Protection/Deprotection : Use temporary protecting groups (e.g., tert-butyldimethylsilyl ether) for the hydroxymethyl moiety to prevent side reactions during coupling.

Purification : Employ recrystallization from ethanol/water or reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high purity (>95%) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR :

- 1H NMR : Identify the pyrrolidine ring protons (δ 1.5–3.5 ppm), hydroxymethyl (-CH2OH, δ 3.5–4.0 ppm), and acetic acid protons (δ 2.5–3.0 ppm for -CH2COO-).

- 13C NMR : Confirm the carboxylic acid carbonyl (δ 170–175 ppm) and hydroxymethyl carbon (δ 60–65 ppm).

- FTIR : Detect O-H (2500–3300 cm⁻¹, broad) and C=O (1700–1750 cm⁻¹) stretches.

- Mass Spectrometry : Use ESI-MS in negative mode to observe [M-H]⁻ ions for molecular weight validation .

Q. How can the acidity of the carboxylic acid group in this compound be experimentally determined?

- Methodological Answer : Perform potentiometric titration with 0.1 M NaOH using a pH meter. Key steps:

Dissolve the compound in deionized water (if soluble) or a water/ethanol mixture.

Titrate while monitoring pH; the equivalence point (pH ~8–9) corresponds to neutralization of the -COOH group.

Calculate pKa using the Henderson-Hasselbalch equation. For comparison, acetic acid has a pKa of ~4.76; steric effects from the pyrrolidine ring may shift this value .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). The hydroxymethyl and carboxylic acid groups may form hydrogen bonds with active-site residues.

- QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with activity data from analogous compounds (e.g., pyrrolidine-based DP2 antagonists ).

- MD Simulations : Assess binding stability over 100-ns trajectories using GROMACS or AMBER .

Q. What experimental approaches resolve discrepancies between X-ray crystallographic and NMR-derived structural data?

- Methodological Answer :

High-Resolution Crystallography : Refine crystal structures using SHELXL (via Olex2 interface) to resolve bond-length/angle ambiguities.

Dynamic NMR : Perform variable-temperature NMR to detect conformational flexibility (e.g., ring puckering in pyrrolidine).

DFT Calculations : Compare experimental data with optimized geometries (B3LYP/6-31G* level) to identify dominant conformers in solution vs. solid state .

Q. How can enantiomeric purity be ensured if the compound exhibits chirality?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IG-U column (3 µm, 4.6 × 250 mm) with hexane/isopropanol (80:20) mobile phase at 1.0 mL/min. Monitor retention times and compare with racemic standards.

- Optical Rotation : Measure specific rotation ([α]D²⁵) in methanol; deviations >±0.5° indicate enantiomeric excess.

- Crystallization : Employ chiral resolving agents (e.g., L-tartaric acid) for diastereomeric salt formation .

Key Considerations for Contradictory Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.